

Technical Support Center: Purified 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1,2-Trimethylcyclopropane*

Cat. No.: *B11992267*

[Get Quote](#)

Welcome to the technical support guide for the storage and handling of purified **1,1,2-trimethylcyclopropane** (CAS No. 4127-45-1). This document is designed for researchers, scientists, and drug development professionals who utilize this unique, strained-ring scaffold in their work. Given the compound's specific physicochemical properties—namely its high volatility, flammability, and inherent reactivity due to ring strain—adherence to rigorous storage and handling protocols is paramount for ensuring experimental integrity and laboratory safety.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.

Section 1: Physicochemical Properties & Hazard Identification

This section provides a summary of the essential physical and chemical data for **1,1,2-trimethylcyclopropane**, forming the basis for all subsequent handling and storage recommendations.

FAQ: Core Compound Properties

Question: What are the fundamental physicochemical properties of **1,1,2-trimethylcyclopropane**?

Answer: **1,1,2-Trimethylcyclopropane** is a low molecular weight, volatile, and flammable organic compound. Its key properties are summarized in the table below. It is critical to note

that different sources report slightly different values for properties like density and refractive index; therefore, it is advisable to confirm the properties of your specific batch via analysis if precise values are critical for your application.

Table 1: Physicochemical Data for **1,1,2-Trimethylcyclopropane**

Property	Value	Source(s)
CAS Number	4127-45-1	[1][2][3]
Molecular Formula	C ₆ H ₁₂	[1][2][4]
Molecular Weight	84.16 g/mol	[1][3]
Boiling Point	49.6 °C (at 760 mmHg)	[2]
Vapor Pressure	310 mmHg at 25 °C	[2]
Density	0.753 g/cm ³ or 0.681 g/mL	[2][5]
Melting Point	-138 °C	[5]
Refractive Index	1.413 or 1.386	[2][5]

Question: What are the primary hazards I should be aware of when working with this compound?

Answer: The primary hazards stem from three core characteristics:

- High Flammability: With a boiling point of approximately 49.6°C and a very high vapor pressure, the compound readily forms flammable vapor-air mixtures at room temperature.[2][6] These vapors are heavier than air and can travel to distant ignition sources.[6][7] The GHS classification provided by one source includes "Danger," though specific hazard statements beyond "Toxic if swallowed" (H301) are not universally listed.[3] Given its structure as a volatile hydrocarbon, it must be treated as a flammable liquid.
- Inherent Reactivity from Ring Strain: The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5°.[8][9] This strain, estimated at around 27-28 kcal/mol, weakens the C-C bonds and makes the molecule susceptible to ring-opening reactions, especially in the presence of acids, metals, or heat.

[10][11] While the methyl groups provide some stability, the underlying reactivity of the cyclopropane core remains a crucial consideration.

- Potential Toxicity: One ECHA notification indicates the compound is "Toxic if swallowed".[3] Due to its volatility, inhalation of vapors should also be minimized. Overexposure to volatile organic compounds can lead to symptoms like dizziness or headaches.[7] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Section 2: Long-Term and Short-Term Storage

Proper storage is critical to maintaining the purity and stability of **1,1,2-trimethylcyclopropane** and ensuring a safe laboratory environment.

FAQ: Storage Protocols

Question: What are the ideal storage conditions for purified **1,1,2-trimethylcyclopropane**?

Answer: The compound must be stored in a cool, dry, well-ventilated area specifically designated for flammable liquids.[12][13] The storage area temperature should be kept as low as is practical and consistently below the compound's boiling point to minimize vapor pressure. It must be stored away from direct sunlight, heat, and all sources of ignition, including sparks, open flames, and static discharge.[13][14] Furthermore, it should be segregated from incompatible materials, particularly strong oxidizing agents.[7][13]

Question: What type of container is recommended for storage?

Answer: For long-term storage, use a tightly sealed container made of an inert material, such as amber glass or a suitable metal can. The container cap should have a chemically resistant liner (e.g., PTFE) to ensure an airtight seal and prevent vapor loss. Whenever possible, store the primary container within a compatible, non-reactive secondary containment tray to mitigate potential spills.[15]

Question: Can I store this compound in a standard laboratory refrigerator or freezer?

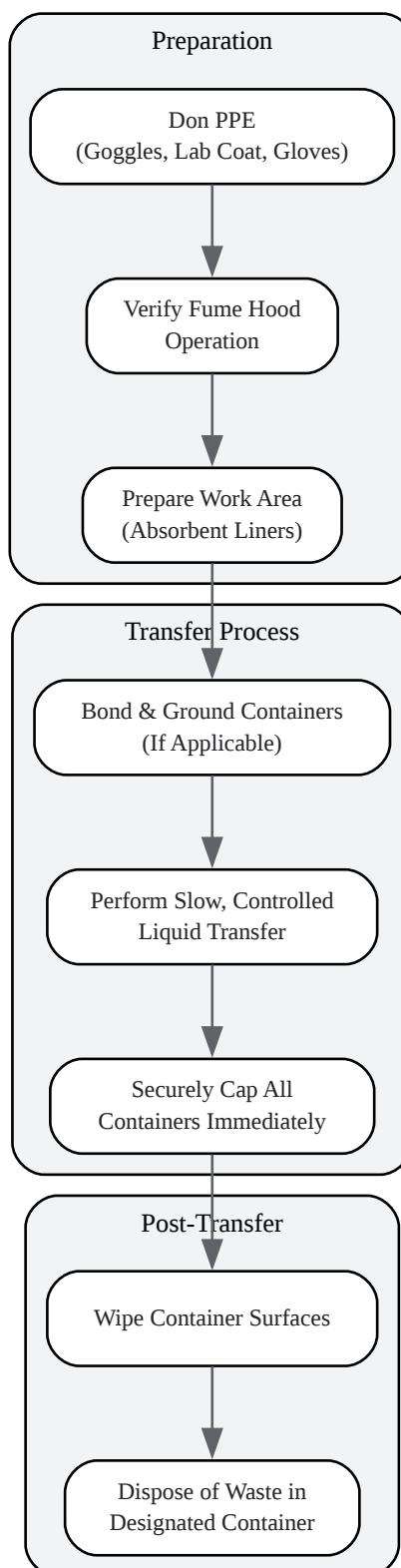
Answer: No. You must not store **1,1,2-trimethylcyclopropane** in a standard, domestic-type refrigerator or freezer. These units contain numerous internal ignition sources (e.g., lights, thermostats, defrost heaters) that can ignite flammable vapors, leading to a catastrophic

explosion.[\[6\]](#) If refrigerated storage is required, you must use a laboratory-grade, explosion-proof, or flammable-rated refrigerator/freezer designed for this purpose.

Question: How can I prevent degradation or reaction during storage?

Answer: The primary mode of degradation is potential polymerization or ring-opening, which can be catalyzed by impurities, air, light, or heat. To prevent this:

- Ensure Purity: Only store highly purified material. Trace acidic or metallic impurities can initiate degradation.
- Inert Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, consider blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which could potentially react with the strained ring over time.
- Use Opaque Containers: Storing in amber glass bottles minimizes exposure to light, which can provide the energy to initiate radical reactions.[\[16\]](#)


Section 3: Safe Handling & Troubleshooting

Adherence to strict handling protocols is essential for user safety and for preventing contamination or degradation of the compound.

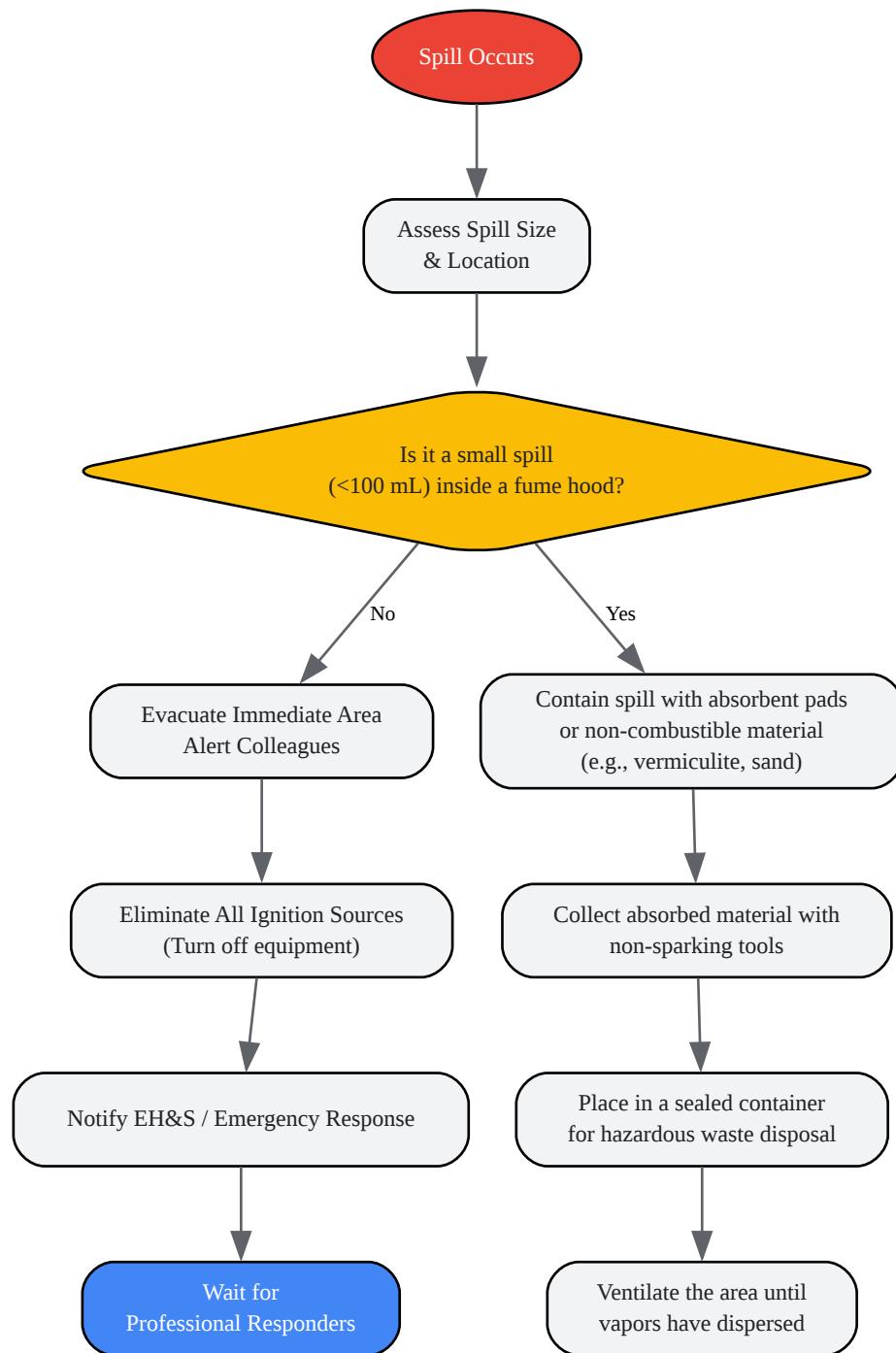
Experimental Protocol: Safe Transfer of 1,1,2-Trimethylcyclopropane

- Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended use). Ensure a certified chemical fume hood is operational.[\[7\]](#)
- Equipment Setup: Place absorbent, disposable bench liners in the fume hood to contain minor drips.[\[7\]](#) Assemble all necessary glassware and ensure it is clean, dry, and free of contaminants.

- **Grounding and Bonding:** When transferring from a metal container or in quantities greater than 500 mL, it is critical to bond the dispensing and receiving containers and ground the system to prevent static electricity buildup, which can ignite the flammable vapors.[6][17]
- **Transfer:** Perform the liquid transfer slowly and carefully to minimize splashing and vapor generation. Use a cannula or a clean glass funnel for a controlled transfer.
- **Sealing:** Immediately and securely cap both the source and destination containers after the transfer is complete.
- **Cleanup:** Wipe down any external surfaces of the containers. Dispose of contaminated bench liners, gloves, and any cleaning materials in a designated hazardous waste container.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe transfer of volatile flammable liquids.


FAQ: Troubleshooting

Question: I noticed a yellow discoloration and/or a small amount of precipitate in my stored sample. What should I do?

Answer: Discoloration or precipitate formation suggests that degradation, polymerization, or reaction with a contaminant has occurred. Do not use the material, as the presence of byproducts could unpredictably alter your experimental results. The degradation products (e.g., oligomers, ring-opened species) may also be more hazardous. The material should be disposed of according to your institution's hazardous waste guidelines. For future prevention, review your storage conditions against the ideal protocols outlined above, paying special attention to exposure to air, light, and potential contaminants.

Question: How should I respond to a spill of **1,1,2-trimethylcyclopropane**?

Answer: Your response should be immediate and systematic. Follow the logic below.

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

For a small spill (<100 mL) inside a chemical fume hood:

- Alert personnel in the immediate area.

- Ensure all ignition sources are removed.[6]
- Contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels, as this creates a greater fire hazard.
- Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[18]
- Wipe the area clean and allow the fume hood to continue to ventilate.

For a large spill or any spill outside of a fume hood:

- Evacuate the immediate area.
- Alert others and activate the nearest fire alarm if necessary.
- Immediately notify your institution's Environmental Health & Safety (EH&S) or emergency response team.[12]
- Do not attempt to clean it up yourself.

Section 4: Chemical Compatibility

Understanding chemical compatibility is crucial for selecting appropriate reaction vessels, transfer tubing, and storage materials, thereby preventing container failure and product contamination.

Question: What common laboratory materials are compatible or incompatible with **1,1,2-trimethylcyclopropane**?

Answer: As a non-polar hydrocarbon, **1,1,2-trimethylcyclopropane** shares compatibility characteristics with other small alkanes. Strong oxidizing agents are the most significant chemical incompatibility.[7][13] Many common plastics and elastomers may be incompatible, as they can swell, soften, or dissolve upon contact. Always perform a small-scale compatibility test if you are uncertain.

Table 2: General Chemical Compatibility Guide

Material Class	Compatible / Recommended	Incompatible / Not Recommended	Rationale / Comments
Metals	Stainless Steel (304, 316), Hastelloy	Reactive Metals (e.g., Aluminum, Magnesium, Zinc, especially as powders)	Generally inert. Avoid reactive metals that can be attacked by trace impurities or act as catalysts.[19][20]
Glass	Borosilicate Glass (Pyrex®)	-	Excellent compatibility. Use amber glass to protect from light.
Plastics	PTFE, PFA, FEP	Polypropylene (PP), LDPE, HDPE, PVC, Polystyrene (PS), Polycarbonate	Most common lab plastics will show poor resistance to non-polar organic solvents, leading to swelling and leaching. Fluorinated polymers are generally resistant.[21]
Elastomers	FFKM (Kalrez®)	Natural Rubber, Neoprene, Buna-N (Nitrile), Silicone, EPDM, Viton® (FKM)	Most elastomers will swell and degrade significantly. Highly fluorinated elastomers are required for long-term contact. Check specific compatibility charts.[19][20]

Chemicals	Inert Gases (Argon, Nitrogen), Aprotic Non-polar Solvents	Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Perchlorates), Strong Acids, Electrophiles	Risk of violent reaction with oxidizers. ^[7] The strained ring can be opened by strong acids and electrophiles. ^[22]

References

- National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook.
- LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- National Center for Biotechnology Information. (n.d.). **1,1,2-Trimethylcyclopropane**. PubChem Compound Summary.
- ChemWhat. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE CAS#: 4127-45-1.
- Flinn Scientific Canada. (n.d.). Flammable Liquid Safety.
- KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane.
- Stenutz. (n.d.). **1,1,2-trimethylcyclopropane**.
- Princeton University Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
- Editverse. (n.d.). Safe Handling and Storage of Volatile Chemicals: The Complete Protocol.
- Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.
- The Chemistry Blog. (2024). Safe Handling of Flammable Chemicals.
- National Center for Biotechnology Information. (n.d.). (2R)-**1,1,2-trimethylcyclopropane**. PubChem Compound Summary.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Airgas. (n.d.). SAFETY DATA SHEET - Cyclopropane.
- ACS Publications. (n.d.). The Journal of Organic Chemistry.
- UCLA Environment, Health & Safety. (n.d.). Chemical Storage & Handling.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Graco. (2024). Chemical Compatibility Guide.

- Wiley-VCH. (n.d.). **1,1,2-trimethylcyclopropane**. SpectraBase.
- AIChE. (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]
- 2. 1,1,2-trimethylcyclopropane | 4127-45-1 [chemnet.com]
- 3. 1,1,2-Trimethylcyclopropane | C6H12 | CID 138125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1,1,2-trimethylcyclopropane [stenutz.eu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. flinnsci.ca [flinnsci.ca]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. airgas.com [airgas.com]
- 15. editverse.com [editverse.com]
- 16. Chemical Storage & Handling | Environment, Health & Safety [ehs.ucla.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. coleparmer.com [coleparmer.com]

- 20. graco.com [graco.com]
- 21. wisconsin.edu [wisconsin.edu]
- 22. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- To cite this document: BenchChem. [Technical Support Center: Purified 1,1,2-Trimethylcyclopropane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11992267#storage-and-handling-of-purified-1-1-2-trimethylcyclopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com